Anipamil
Anipamil
Anipamil is a calcium channel blocker of the phenylalkylamine type. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker. Anipamil has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil. It is able to do this by bonding to the myocardium tighter then verapamil.
Brand Name:
Vulcanchem
CAS No.:
83200-10-6
VCID:
VC0518949
InChI:
InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
SMILES:
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Molecular Formula:
C34H52N2O2
Molecular Weight:
520.8 g/mol
Anipamil
CAS No.: 83200-10-6
Cat. No.: VC0518949
Molecular Formula: C34H52N2O2
Molecular Weight: 520.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Anipamil is a calcium channel blocker of the phenylalkylamine type. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker. Anipamil has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil. It is able to do this by bonding to the myocardium tighter then verapamil. |
|---|---|
| CAS No. | 83200-10-6 |
| Molecular Formula | C34H52N2O2 |
| Molecular Weight | 520.8 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile |
| Standard InChI | InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 |
| Standard InChI Key | PHFDAOXXIZOUIX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC |
| Canonical SMILES | CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC |
| Appearance | Solid powder |
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